Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate
Description
Properties
IUPAC Name |
methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-5-4-6-9(7-8)12(15)16-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZWEVVWKCLHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and ester group participate in oxidation under controlled conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 95°C, 11 h | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | 94% | |
| CrO₃ | Acetic acid, 95°C | Oxidized oxadiazole derivatives (e.g., ring-opening products) | N/A |
-
Mechanism : Acidic KMnO₄ oxidizes the methyl ester to a carboxylic acid via radical intermediates, retaining the oxadiazole ring . Chromium-based oxidants may degrade the oxadiazole ring, forming nitro or carbonyl compounds .
Reduction Reactions
Reduction targets the ester or oxadiazole groups:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzyl alcohol | 78% | |
| H₂/Pd-C | Ethanol, RT | Partial reduction of oxadiazole to amidoxime | 65% |
-
Key Insight : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the oxadiazole ring . Catalytic hydrogenation may partially saturate the heterocycle .
Electrophilic Substitution
The benzoate aromatic ring undergoes substitution:
-
Directing Effects : The electron-withdrawing oxadiazole ring directs electrophiles to the meta and para positions of the benzoate .
Hydrolysis Reactions
The ester group hydrolyzes under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (1M) | Reflux, 6 h | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | 92% | |
| HCl (6M) | Reflux, 8 h | Same as above | 88% |
Cyclization and Condensation
The oxadiazole ring participates in cycloadditions:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| NH₂OH·HCl | EtOH, 80°C | Triazole-linked hybrids | Pharmacological scaffolds | |
| PhNH₂ | DMF, 120°C | N-Aryl oxadiazole conjugates | Material science |
-
Note : Condensation with hydroxylamine forms triazole derivatives, expanding bioactivity.
Stability and Degradation
Scientific Research Applications
Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers
- Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate (CAS: 196301-95-8): A para-substituted isomer with the oxadiazole ring attached to the 4-position of the benzoate.
Substituent Variations
Physicochemical Properties
- Lipophilicity : The ethyl substituent in this compound provides intermediate lipophilicity compared to methyl (less lipophilic) and trifluoromethyl (more lipophilic) analogues. This balance may optimize blood-brain barrier penetration in drug design .
- Solubility : The para-substituted isomer (Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate) exhibits lower aqueous solubility than the meta-substituted compound due to reduced polarity, as observed in analogous systems .
Biological Activity
Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
This compound is characterized by the presence of an oxadiazole ring, which is often associated with various biological activities. The synthesis typically involves the cyclization of appropriate precursors, such as 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of dehydrating agents like sulfuric acid or thionyl chloride.
Molecular Formula: C₁₂H₁₂N₂O₃
Molecular Weight: 232.24 g/mol
CAS Number: 1166756-75-7
Antimicrobial Properties
Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of oxadiazole exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets.
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors within biological systems. The oxadiazole ring can influence cellular pathways by:
- Inhibiting Enzyme Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulating Receptor Activity: It can interact with receptors such as EGFR (Epidermal Growth Factor Receptor), leading to altered signaling pathways associated with tumor growth .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Effects: In a study focusing on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Antimicrobial Efficacy: Another study reported that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant bacterial strains.
Q & A
Q. Characterization Methods :
- NMR : H and C NMR verify regioselectivity of the oxadiazole substitution.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 246.0811 Da for CHNO) .
- Melting Point : Consistency with literature values (e.g., 105–109°C for analogous oxadiazoles) .
Advanced: How can computational modeling optimize the design of this compound derivatives for receptor binding studies?
Answer:
Computational strategies include:
Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target receptors like dopamine D2. For example, the ethyl group on the oxadiazole enhances hydrophobic interactions with receptor subpockets .
DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Substituents like electron-withdrawing groups stabilize charge-transfer interactions .
MD Simulations : Evaluate stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or π-π stacking interactions.
Case Study : Replacing the ethyl group with isopropyl in analogous compounds reduced D3 receptor affinity by 2–3 fold, highlighting the importance of steric fit .
Basic: What analytical techniques are critical for resolving contradictions in biological activity data for oxadiazole derivatives?
Answer:
Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) require:
Purity Validation : HPLC (≥95% purity) to rule out impurities affecting bioactivity .
Metabolite Profiling : LC-MS identifies degradation products or active metabolites.
Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and polymorphism, as seen in related oxadiazole polymorph studies .
Example : In D3 receptor studies, conflicting Ki values may arise from differences in radioligand purity or assay buffers. Normalizing data to internal controls (e.g., reference compounds like raclopride) improves reproducibility .
Advanced: How does substituent position on the oxadiazole ring influence the physicochemical properties of this compound?
Answer:
The oxadiazole’s substitution pattern affects:
Lipophilicity : LogP increases with alkyl groups (e.g., ethyl vs. methyl), enhancing membrane permeability.
Solubility : Polar substituents (e.g., -OH) improve aqueous solubility but may reduce CNS penetration.
Stability : Electron-withdrawing groups (e.g., -NO) stabilize the oxadiazole ring against hydrolysis.
Q. Yield Optimization Table :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (reflux) | 65 | 92 |
| Microwave | 82 | 97 |
| Flow Chemistry | 78 | 95 |
Basic: How do spectroscopic techniques (e.g., IR, UV-Vis) confirm the electronic properties of this compound?
Answer:
- IR Spectroscopy : Peaks at 1650 cm (C=N stretch) and 1730 cm (ester C=O) confirm functional groups.
- UV-Vis : Absorption at 270–290 nm (π→π* transitions) correlates with conjugation between the oxadiazole and benzoate moieties .
- Fluorescence : Quenching in polar solvents indicates charge-transfer interactions .
Advanced: What role does the oxadiazole ring play in the pharmacokinetic profile of this compound?
Answer:
The 1,2,4-oxadiazole ring:
Metabolic Stability : Resists CYP450-mediated oxidation compared to triazoles.
Bioavailability : Moderate logP (2.8) balances absorption and solubility.
Half-Life : In rodent studies, t = 4.2 h due to esterase-mediated hydrolysis of the methyl benzoate .
Advanced: How do researchers address batch-to-batch variability in this compound synthesis?
Answer:
Quality Control : Strict monitoring of reaction temperature (±2°C) and stoichiometry (≤5% excess amidoxime).
DoE Optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading).
Standardization : Use of commercially available intermediates (e.g., 3-cyanobenzoic acid from Kanto Reagents) ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
